5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
Overview
Description
. This compound is characterized by its molecular structure, which includes a phenyl group attached to an imidazolidine-2,4-dione ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be employed in biological studies to understand its interactions with biological molecules.
Medicine: It has potential therapeutic applications, including its use in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is similar to other compounds such as phenytoin and hydantoin derivatives. it has unique properties and applications that distinguish it from these compounds. For example, phenytoin is primarily used as an anticonvulsant, while this compound has broader applications in research and industry.
Comparison with Similar Compounds
Phenytoin
Hydantoin derivatives
Other phenyl-substituted imidazolidine-2,4-diones
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Properties
IUPAC Name |
5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTNMIARZPDSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036167 | |
Record name | 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-17-9 | |
Record name | 5-(4-Hydroxyphenyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2420-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2420-17-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: p-HPH serves as a crucial intermediate in the production of D-2-(4-hydroxyphenyl)glycine []. This particular amino acid holds significant value as a building block for various pharmaceuticals, including antibiotics and other therapeutic agents.
ANone: Several methods have been explored for p-HPH synthesis:
- Reaction of phenol with glyoxylic acid and urea: This method, conducted under acidic conditions, leads to the formation of both p-HPH and its isomer, 5-(2-hydroxyphenyl)hydantoin (o-HPH) [, ]. The reaction conditions, particularly temperature and the order of reagent addition, significantly influence the ratio of p-HPH to o-HPH formed.
- Reaction of phenol and allantoin: This method, using hydrochloric acid as a catalyst, has been reported to yield p-HPH with a 64.6% recovery [].
- Use of solid acid catalysts: Researchers have investigated the use of sulfonic resins and other solid acids as catalysts for synthesizing p-HPH from p-hydroxymandelic acid and urea [, ]. This approach aims to provide environmental benefits compared to traditional mineral acid catalysts.
ANone: 5-(4-Hydroxyphenyl)hydantoin, also known as 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, exhibits the following structural features:
- Molecular Formula: C9H8N2O3 []
- Structure: The molecule consists of an imidazolidine ring in an almost planar conformation, twisted by 89.3° relative to a benzene ring. The benzene ring bears a hydroxyl group at the para position [].
- Spectroscopic Data: Researchers have utilized techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize p-HPH and its metabolites [, , ]. These techniques provide information on the compound's structure, fragmentation pattern, and electronic environment.
ANone: Research on related compounds like mephenytoin, ethotoin, and Nirvanol provides insights into potential metabolic pathways:
- Aromatic hydroxylation: A major metabolic pathway for mephenytoin in humans involves aromatic hydroxylation, resulting in the formation of 3-methyl-5-ethyl-5-(4-hydroxyphenyl)hydantoin (4-OH-M) []. Similarly, ethotoin undergoes aromatic hydroxylation to produce various hydroxylated metabolites, including p-hydroxyethotoin, o-hydroxyethotoin, and m-hydroxyethotoin [].
- Glucuronidation: Many of the hydroxylated metabolites of ethotoin are excreted in the urine as glucuronide conjugates []. This conjugation process increases water solubility and facilitates excretion.
- Stereoselectivity: Studies on the metabolism of 5-ethyl-5-phenylhydantoin (Nirvanol) in dogs revealed stereoselective metabolism, where different enantiomers were metabolized through distinct pathways, resulting in different metabolite profiles [].
ANone: Research has focused on optimizing the production of N-carbamoyl-D-p-hydroxyphenylglycine from p-HPH using D-hydantoinase.
- Overcoming low substrate solubility: Due to p-HPH's limited solubility, a heterogeneous reaction system with a high substrate concentration (up to 300 g/L) has been explored []. This system allows for the reaction to occur even with a significant portion of the substrate present as suspended particles.
- Optimizing reaction conditions: The ideal temperature and pH for this reaction, considering both reaction rate and conversion yield, were determined to be 45°C and 8.5, respectively [].
- Enzyme immobilization: Immobilizing the thermostable D-hydantoinase from Bacillus stearothermophilus SD-1 has been studied to enhance its stability and reusability in the production of D-p-hydroxyphenylglycine [].
ANone: While p-HPH's primary application is as a pharmaceutical intermediate, a recent study explored its use in developing antibacterial materials [].
- Antibacterial cotton fabric: Researchers synthesized a silicone polymer incorporating quaternized hydantoin-based N-chloramines derived from p-HPH []. This silicone was then applied to cotton fabric, creating a biocidal layer. The modified cotton exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
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